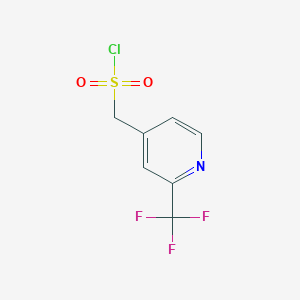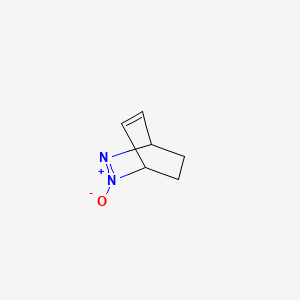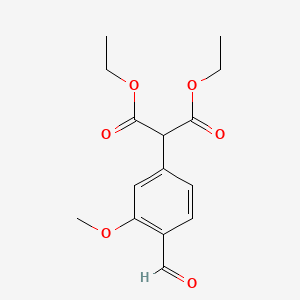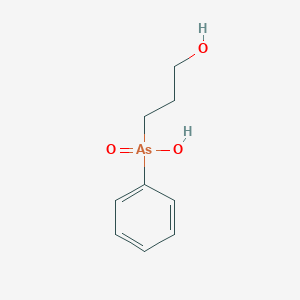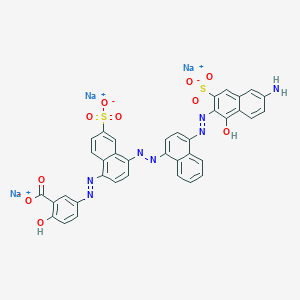
Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate typically involves multiple steps of azo coupling reactions. The process begins with the diazotization of 6-amino-1-hydroxy-3-sulphonato-2-naphthyl, followed by successive coupling with 1-naphthylamine and other intermediates to form the final compound. The reaction conditions often require acidic or basic environments to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, breaking the azo bonds and forming amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids or bases for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted naphthyl derivatives .
Scientific Research Applications
Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Widely used in textile and paper industries for dyeing purposes.
Mechanism of Action
The mechanism of action of Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate involves its ability to form stable complexes with various substrates. The molecular targets include proteins and nucleic acids, where it binds through electrostatic interactions and hydrogen bonding. This binding can alter the properties of the target molecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 5-amino-3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Trisodium 5-amino-3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
Uniqueness
What sets Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate apart from similar compounds is its unique structure, which provides enhanced stability and intense coloration. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.
Properties
CAS No. |
3841-15-4 |
|---|---|
Molecular Formula |
C37H22N7Na3O10S2 |
Molecular Weight |
857.7 g/mol |
IUPAC Name |
trisodium;5-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C37H25N7O10S2.3Na/c38-20-5-8-23-19(15-20)16-34(56(52,53)54)35(36(23)46)44-43-30-11-10-29(24-3-1-2-4-25(24)30)41-42-32-13-12-31(26-9-7-22(18-27(26)32)55(49,50)51)40-39-21-6-14-33(45)28(17-21)37(47)48;;;/h1-18,45-46H,38H2,(H,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
InChI Key |
PTELSJWAVIWPMR-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C6C=C(C=CC6=C(C=C5)N=NC7=CC(=C(C=C7)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


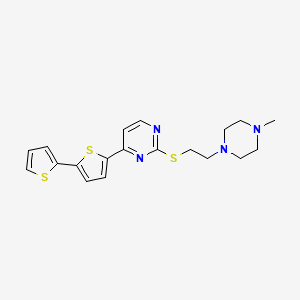
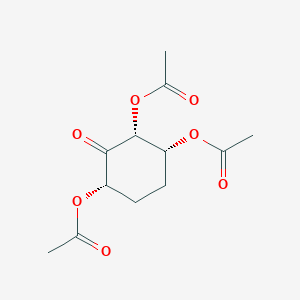
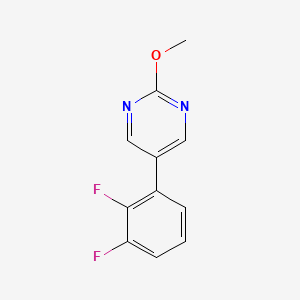
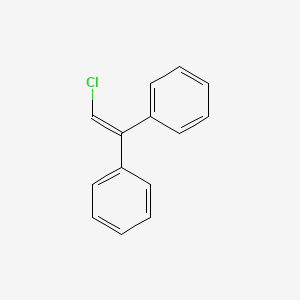
![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)
![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
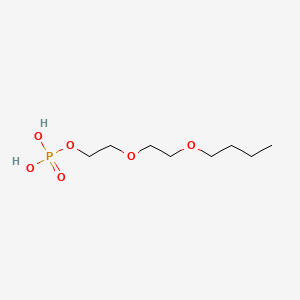
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
